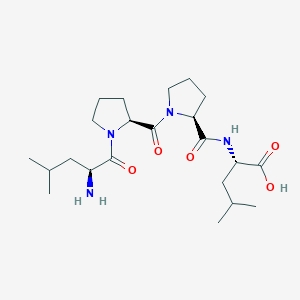
L-Leucyl-L-prolyl-L-prolyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-prolyl-L-prolyl-L-leucine is a cyclic tetrapeptide composed of two leucine and two proline amino acids. This compound belongs to the class of cyclic peptides, which are known for their stability and bioactivity. Cyclic peptides are often found in nature and have various biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-leucine typically involves the coupling of dipeptide segments. One common method is the solution-phase technique, where dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe are coupled . The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of cyclic peptides like this compound can involve fermentation processes using microorganisms such as Lactobacillus coryniformis . High-performance liquid chromatography (HPLC) is often used to purify the compound from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Scientific Research Applications
L-Leucyl-L-prolyl-L-prolyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Employed as a bioprotectant in food preservation to inhibit fungal growth.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Aspergillus flavus by interacting with enzymes such as FAD glucose dehydrogenase and dihydrofolate reductase . These interactions disrupt the metabolic pathways of the fungus, leading to its growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with similar antimicrobial properties.
Cyclo(L-Valyl-L-Prolyl): Another cyclic dipeptide with antifungal activity.
Cyclo(L-Phenylalanyl-L-Prolyl): Known for its antibacterial properties.
Uniqueness
L-Leucyl-L-prolyl-L-prolyl-L-leucine is unique due to its tetrapeptide structure, which provides additional stability and bioactivity compared to smaller cyclic peptides. Its ability to inhibit multiple fungal enzymes makes it a potent bioprotectant in various applications .
Properties
CAS No. |
506415-51-6 |
|---|---|
Molecular Formula |
C22H38N4O5 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H38N4O5/c1-13(2)11-15(23)20(28)26-10-6-8-18(26)21(29)25-9-5-7-17(25)19(27)24-16(22(30)31)12-14(3)4/h13-18H,5-12,23H2,1-4H3,(H,24,27)(H,30,31)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
WPKLEYVMEUKRJW-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


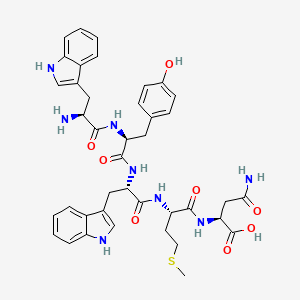
![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)
![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
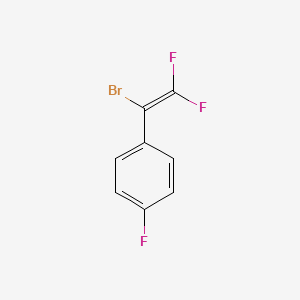
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)
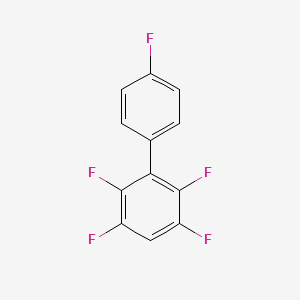
methanone](/img/structure/B14229133.png)

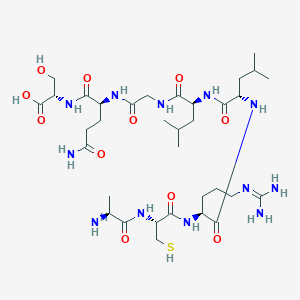
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
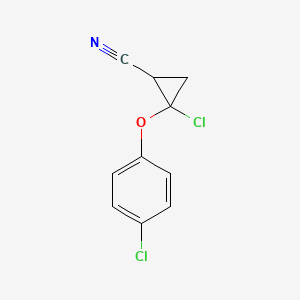
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
